(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
Description
Properties
IUPAC Name |
5-chloro-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O5S2/c1-19-13-6-4-10(27(2,24)25)8-14(13)26-16(19)18-15(21)11-7-9(17)3-5-12(11)20(22)23/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXPAYOOSWRASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a member of the benzo[d]thiazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through a detailed examination of its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a chloro substituent, a nitro group, and a benzo[d]thiazole moiety, which are critical for its biological activity. The presence of the methylsulfonyl group is also noteworthy as it can influence the compound's solubility and reactivity.
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings often exhibit significant antimicrobial properties. For instance, studies on related benzo[d]thiazole derivatives have shown activity against various Gram-positive and Gram-negative bacteria, as well as fungi. However, specific studies on This compound have not yet been published in peer-reviewed journals detailing its antimicrobial efficacy.
Anticancer Activity
Several studies have reported that thiazole derivatives possess anticancer properties. For example, compounds similar to This compound have been evaluated for their cytotoxic effects on various cancer cell lines. In one study, related benzo[d]isothiazole derivatives demonstrated cytotoxicity against human CD4(+) lymphocytes and leukaemia cell lines, suggesting that similar compounds could potentially inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms .
The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific cellular pathways. For example:
- Inhibition of Enzymatic Activity : Some thiazole compounds inhibit enzymes such as topoisomerases or kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Synthesis and Evaluation
A study focused on synthesizing various benzo[d]thiazole derivatives evaluated their biological activities against viral infections and cancer cell lines. Although the specific compound This compound was not directly tested, the findings suggest that structural modifications can significantly enhance biological activity .
Study 2: Anticancer Potential
Another investigation assessed the anticancer potential of thiazole derivatives against solid tumors. The results indicated that certain modifications to the thiazole ring improved cytotoxicity against breast and prostate cancer cell lines. This highlights the importance of structural optimization in enhancing therapeutic efficacy .
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences between the target compound and analogs from the evidence:
Key Observations :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
